Cas no 87488-84-4 (1-(2-Bromophenyl)pyrazole)

1-(2-Bromophenyl)pyrazole is a brominated pyrazole derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a pyrazole ring fused with a 2-bromophenyl group, enabling selective functionalization for the development of complex molecules. This compound is particularly valued for its role in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to the reactive bromine substituent. It also serves as a precursor for agrochemicals, ligands, and biologically active compounds. The high purity and stability of 1-(2-Bromophenyl)pyrazole make it a reliable building block for researchers in medicinal chemistry and material science applications.
1-(2-Bromophenyl)pyrazole structure
1-(2-Bromophenyl)pyrazole structure
Product Name:1-(2-Bromophenyl)pyrazole
CAS No:87488-84-4
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD06659065
CID:719600
PubChem ID:2795433
Update Time:2025-06-26

1-(2-Bromophenyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromophenyl)-1H-pyrazole
    • 1-(2-bromophenyl)pyrazole
    • 1H-Pyrazole,1-(2-bromophenyl)-
    • (2-bromophenyl)pyrazole
    • 1-(2-Bromo-phenyl)-1H-pyrazole
    • 1-(2-Bromophenyl)-1H-pyrazole (ACI)
    • DTXSID00383668
    • AKOS009563090
    • AB25920
    • J-502955
    • SCHEMBL4815370
    • 87488-84-4
    • QNDJHGODPWAKAO-UHFFFAOYSA-N
    • PS-7804
    • EN300-1897183
    • CS-0060463
    • MFCD06659065
    • SY273699
    • 1-(2-bromophenyl)-1H-pyrazole, AldrichCPR
    • 1-(2-Bromophenyl)pyrazole
    • MDL: MFCD06659065
    • Inchi: 1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
    • InChI Key: QNDJHGODPWAKAO-UHFFFAOYSA-N
    • SMILES: BrC1C(N2C=CC=N2)=CC=CC=1

Computed Properties

  • Exact Mass: 221.97900
  • Monoisotopic Mass: 221.97926 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.07
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.5
  • Boiling Point: 296.6°C at 760 mmHg
  • Flash Point: 133.2°C
  • Refractive Index: 1.64
  • PSA: 17.82000
  • LogP: 2.63480

1-(2-Bromophenyl)pyrazole Security Information

1-(2-Bromophenyl)pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Bromophenyl)pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  5 min, 60 °C
Reference
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives
Machado, Antonio S.; et al, Current Organic Synthesis, 2021, 18(8), 844-853

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  24 h, reflux
Reference
Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes
Das, Amrita; et al, Chemical Communications (Cambridge, 2016, 52(56), 8695-8698

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  1 h, 190 °C
Reference
Catalyst-Free N-Arylation Using Unactivated Fluorobenzenes
Diness, Frederik; et al, Angewandte Chemie, 2012, 51(32), 8012-8016

Production Method 4

Reaction Conditions
1.1 15 min, 100 °C
Reference
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: (1,3-Dihydro-1-methyl-3-phenyl-2H-imidazol-2-ylidene)diiodo(pyridine)palladium Solvents: Acetonitrile ;  24 h, 95 °C
Reference
Structure-activity comparison in palladium-N-heterocyclic carbene (NHC) catalyzed arene C-H activation- functionalization
Mondal, Moumita; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 451-457

Production Method 6

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
2.2 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Reference
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  3 h, 150 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
3.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
3.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
4.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
5.1 15 min, 100 °C
Reference
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Fluorapatite (Ca5F(PO4)3) (copper-exchanged) Solvents: Methanol ;  12 h, rt
Reference
An Efficient N-Arylation of Heterocycles with Aryl-, Heteroaryl-, and Vinylboronic Acids Catalyzed by Copper Fluorapatite
Kantam, Mannepalli Lakshmi; et al, Helvetica Chimica Acta, 2010, 93(5), 974-979

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, reflux
Reference
Preparation, properties, and reactivity of carbonylrhodium(I) complexes of di(2-pyrazolylaryl)amido-pincer ligands
Wanniarachchi, Sarath; et al, Journal of Organometallic Chemistry, 2011, 696(23), 3623-3636

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Reference
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
2.1 15 min, 100 °C
Reference
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 2734916-87-9 Solvents: 1,2-Dichloroethane ;  12 h, 95 °C
Reference
Tris-NHC-propagated self-supported polymer-based Pd catalysts for heterogeneous C-H functionalization
Mandal, Tanmoy; et al, Chemical Communications (Cambridge, 2021, 57(79), 10182-10185

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: (SP-4-2)-Diiodo[[(4-methoxyphenyl)methyl]bis(3-methyl-1H-imidazol-1-yl-2(3H)-yli… Solvents: Acetonitrile ;  24 h, 95 °C
Reference
Chelating Bis-N-heterocyclic Carbene-Palladium(II) Complexes for Oxidative Arene C-H Functionalization
Desai, Sai Puneet; et al, Organometallics, 2015, 34(12), 2731-2736

Production Method 14

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
1.2 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Reference
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Production Method 15

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
1.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
3.1 15 min, 100 °C
Reference
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Production Method 16

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
2.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
4.1 15 min, 100 °C
Reference
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  96 h, rt
Reference
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

1-(2-Bromophenyl)pyrazole Raw materials

1-(2-Bromophenyl)pyrazole Preparation Products

1-(2-Bromophenyl)pyrazole Suppliers

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Additional information on 1-(2-Bromophenyl)pyrazole

1-(2-Bromophenyl)pyrazole (CAS No. 87488-84-4): A Versatile Compound in Pharmaceutical Research

1-(2-Bromophenyl)pyrazole is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical formula, C7H5BrN2, and molecular weight of 197.03 g/mol are key characteristics that define its chemical behavior and potential applications. The compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The 2-bromophenyl group attached to the pyrazole ring plays a critical role in modulating its pharmacological profile, making it a valuable target for drug discovery and development.

Recent advancements in medicinal chemistry have highlighted the importance of 1-(2-Bromophenyl)pyrazole in the design of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for developing selective COX-2 inhibitors. The pyrazole ring provides a rigid structure that enhances the compound's stability, while the 2-bromophenyl substituent introduces hydrophobic interactions with target proteins, improving binding affinity. This structural feature has been exploited in the development of compounds targeting inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in chronic diseases like rheumatoid arthritis and inflammatory bowel disease.

One of the most promising applications of 1-(2-Bromophen,yl)pyrazole is in the field of oncology. A 2024 preclinical study in Cancer Research revealed its ability to inhibit the proliferation of certain cancer cell lines, particularly those overexpressing the EGFR receptor. The 2-bromophenyl moiety was found to enhance the compound's ability to disrupt the EGFR signaling pathway, leading to apoptosis in tumor cells. This finding underscores the potential of 1-(2-Bromophenyl)pyrazole as a lead compound for the development of targeted therapies in oncology.

Another area of active research involves the pyrazole ring of 1-(2-Bromophenyl)pyrazole and its role in modulating ion channel activity. A 2023 study in Pharmacological Reports explored its effects on sodium channels, which are critical in the regulation of neuronal excitability. The compound was shown to exhibit moderate anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy and other neurological disorders. The 2-bromophenyl group's hydrophobic nature allows it to interact with the lipid bilayer of cell membranes, enhancing its ability to modulate ion channel function.

From a synthetic perspective, the preparation of 1-(2-Bromophenyl)pyrazole involves several key steps that highlight the importance of functional group compatibility. A 2022 article in Organic Letters described a novel method for its synthesis using a microwave-assisted Suzuki coupling reaction. This approach allows for the efficient introduction of the 2-bromophenyl group onto the pyrazole ring, which is critical for its biological activity. The reaction conditions, including temperature, solvent, and catalyst selection, were optimized to maximize yield and minimize side reactions, demonstrating the importance of controlled synthetic strategies in drug development.

Moreover, the pyrazole ring of 1-(2-Bromophenyl)pyrazole has been studied for its ability to form hydrogen bonds with target proteins. A 2023 computational study in Journal of Molecular Biology used molecular docking simulations to predict the binding interactions between the compound and various protein targets. The results indicated that the 2-bromophenyl group forms favorable hydrophobic interactions with the active site of the target protein, while the pyrazole ring engages in hydrogen bonding with key residues. This dual-mode interaction is a key factor in the compound's biological activity and highlights the importance of structural optimization in drug design.

Recent research has also focused on the 2-bromophenyl substituent's role in modulating the compound's metabolic stability. A 2024 study in Drug Metabolism and Disposition investigated the liver metabolism of 1-(2-Bromophenyl)pyrazole and found that the 2-bromophenyl group is resistant to oxidative metabolism, which enhances the compound's half-life in vivo. This metabolic stability is a crucial factor in the development of long-acting therapeutics, as it reduces the frequency of dosing and improves patient compliance.

Another emerging application of 1-(2-Bromophenyl)pyrazole is in the field of antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated its ability to inhibit the growth of multidrug-resistant bacterial strains. The 2-bromophenyl group was found to disrupt bacterial cell membrane integrity, leading to the leakage of intracellular contents and subsequent cell death. This finding suggests that 1-(2-Bromophenyl)pyrazole could be a valuable candidate for the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

From a medicinal chemistry perspective, the pyrazole ring of 1-(2-Bromophenyl)pyrazole is often modified to enhance its pharmacological properties. A 2022 review in Current Medicinal Chemistry discussed various structural modifications, including the introduction of substituents at the 1- and 3-positions of the pyrazole ring. These modifications were shown to improve the compound's solubility, bioavailability, and target specificity, highlighting the importance of scaffold optimization in drug development.

In conclusion, 1-(2-Bromophenyl)pyrazole is a multifaceted compound with a wide range of potential applications in pharmaceutical research. Its unique molecular structure, characterized by the 2-bromophenyl group and the pyrazole ring, provides a versatile scaffold for the development of novel therapeutics. Ongoing research continues to uncover new biological activities and synthetic strategies, further solidifying its importance in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
A842243
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Quantity:5g/25g
Price ($):175.0/636.0
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